molecular formula C22H26N4O3 B15201128 2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide

2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide

Cat. No.: B15201128
M. Wt: 394.5 g/mol
InChI Key: MIHXZJHZTJPSLN-UHFFFAOYSA-N
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Description

    Starting Materials: The pyrazolylbenzamide core and 2-(dimethylamino)ethanol.

    Reaction Conditions: The reaction is typically carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride.

    Procedure: The pyrazolylbenzamide core is reacted with 2-(dimethylamino)ethanol in the presence of thionyl chloride under reflux. The reaction mixture is then cooled, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide typically involves multiple steps

  • Preparation of Pyrazolylbenzamide Core

      Starting Materials: 1,5-dimethyl-3-oxo-2-phenylpyrazole and benzoyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

      Procedure: The benzoyl chloride is added dropwise to a solution of 1,5-dimethyl-3-oxo-2-phenylpyrazole and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification to obtain the pyrazolylbenzamide core.

Chemical Reactions Analysis

Types of Reactions

2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylaminoethoxy group.

Scientific Research Applications

2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its pharmacological properties

    Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and advanced materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of 2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylaminoethoxy group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The pyrazolylbenzamide core can interact with active sites of enzymes, inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(dimethylamino)ethoxy]ethanol: A related compound with similar functional groups but lacking the pyrazolylbenzamide core.

    N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide: A compound with the pyrazolylbenzamide core but without the dimethylaminoethoxy group.

Uniqueness

2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide is unique due to the combination of its functional groups. The presence of both the dimethylaminoethoxy group and the pyrazolylbenzamide core imparts distinct chemical and biological properties. This combination allows the compound to interact with a wide range of molecular targets, making it versatile for various applications.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide

InChI

InChI=1S/C22H26N4O3/c1-16-20(22(28)26(25(16)4)17-10-6-5-7-11-17)23-21(27)18-12-8-9-13-19(18)29-15-14-24(2)3/h5-13H,14-15H2,1-4H3,(H,23,27)

InChI Key

MIHXZJHZTJPSLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OCCN(C)C

Origin of Product

United States

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